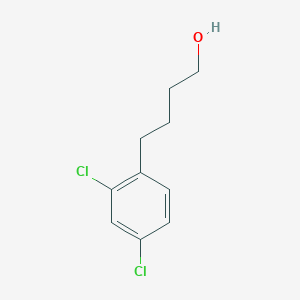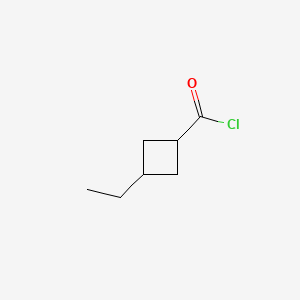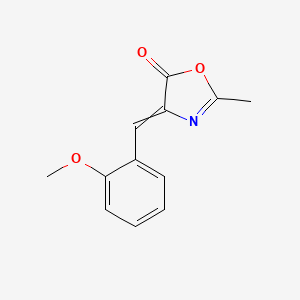
1-(3-(Dimethylamino)propyl)-3-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea can be synthesized through the reaction of N,N-dimethylpropanediamine with carbon disulfide. The reaction typically involves the following steps:
Reaction with Carbon Disulfide: N,N-dimethylpropanediamine is reacted with carbon disulfide to form N,N-dimethylpropylthiourea.
Industrial Production Methods
Industrial production methods for N-[3-(Dimethylamino)propyl]-N’-ethylthiourea typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the thiourea group.
N,N-Dimethylpropylthiourea: Similar but with different alkyl substituents.
N-Ethyl-N’-phenylthiourea: Similar thiourea structure with different substituents.
Uniqueness
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is unique due to its specific combination of dimethylamino and ethyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
35542-99-5 |
|---|---|
Molecular Formula |
C8H19N3S |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-ethylthiourea |
InChI |
InChI=1S/C8H19N3S/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) |
InChI Key |
PFUBBBJVHVTSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)

